Tautomeric Identity: Solvent-Tunable N-Hydroxy/N-Oxide Equilibrium vs. Static Benzimidazolone Form of 2-Hydroxybenzimidazole
Quantitative ¹⁵N NMR spectroscopy demonstrates that unsubstituted 1-hydroxybenzimidazole exists in a dynamic N-hydroxy ⇌ N-oxide tautomeric equilibrium, with the proportion of the N-hydroxy form scaling linearly with the pKa of the solvent employed [1]. DFT calculations confirm that in the gas phase the N-hydroxy tautomer is more stable than the N-oxide, whereas in solution the equilibrium position depends on hydrogen-bond formation involving the N-hydroxy/N-oxide moiety [2]. In stark contrast, 2-hydroxybenzimidazole exists predominantly as the keto tautomer (2-benzimidazolone / 2(3H)-benzimidazolone) in both solution and solid state, as established by IR spectroscopy and fluorescence studies—meaning it cannot access N-oxide character under any solvent condition [3]. This fundamental difference means that only the 1-hydroxy isomer can serve as an N-oxyl radical precursor or participate in N-oxide-specific molecular recognition events.
| Evidence Dimension | Tautomeric equilibrium identity and solvent dependence |
|---|---|
| Target Compound Data | N-hydroxy ⇌ N-oxide equilibrium; % N-hydroxy form proportional to solvent pKa; N-hydroxy tautomer more stable in gas phase (DFT) |
| Comparator Or Baseline | 2-Hydroxybenzimidazole (CAS 615-16-7): exists predominantly as the keto (benzimidazolone) tautomer in all phases; no N-oxide character accessible |
| Quantified Difference | Qualitatively distinct tautomeric manifolds—dynamic N-oxide equilibrium vs. static keto form; only 1-OH isomer exhibits N-oxide character |
| Conditions | ¹⁵N NMR in multiple solvents (Schilf et al., 1986); DFT calculations B3LYP/6-311++G(d,p) (Cerecetto et al., 2004); IR and fluorescence for 2-OH (Preat et al., 2002) |
Why This Matters
The N-oxide tautomer is the reactive species for N-oxyl radical generation and is the pharmacophoric form recognized by AraC-family transcription factor DNA-binding domains; 2-hydroxybenzimidazole cannot substitute in any application requiring N-oxide chemistry.
- [1] Schilf W, Stefaniak L, Witanowski M, Webb GA. A quantitative ¹⁵N NMR investigation of tautomeric equilibria of two 1-hydroxybenzimidazoles. J Mol Struct. 1986;140(3-4):311-316. View Source
- [2] Cerecetto H, Gerpe A, González M, et al. Tautomerism and Reactivity in Heterocyclic N-Oxides. J Phys Chem A. 2004;108(48):10808-10817. View Source
- [3] Preat J, Jacquemin D, Perpète EA, Assfeld X. Prototropic equilibria in the lowest excited singlet state of 2-hydroxybenzimidazole (2-(3H)-benzimidazolone). Chem Phys Lett. 2002;363(5-6):483-491. View Source
